![molecular formula C19H26N2O B15166733 1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]- CAS No. 647035-68-5](/img/structure/B15166733.png)
1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with two amine groups at the 1 and 3 positions, along with a butyl group and a 2-(4-methoxyphenyl)ethyl group attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzenediamine with butyl bromide and 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Another aromatic amine with similar structural features but different substituents.
N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in industrial applications.
1,4-Benzenediamine, N,N’-diphenyl-: Known for its use in the production of dyes and pigments.
Uniqueness
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and 2-(4-methoxyphenyl)ethyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
647035-68-5 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-N-butyl-3-N-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H26N2O/c1-3-4-13-20-17-6-5-7-18(15-17)21-14-12-16-8-10-19(22-2)11-9-16/h5-11,15,20-21H,3-4,12-14H2,1-2H3 |
InChIキー |
LCYXCGZFJWIVME-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=CC=C1)NCCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



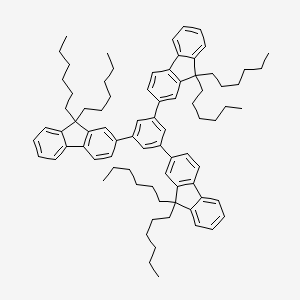
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
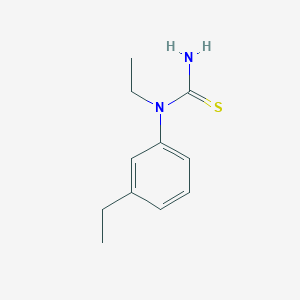
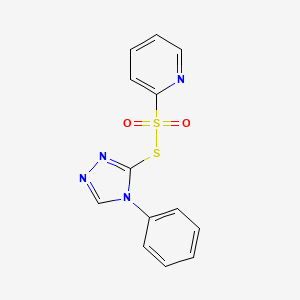
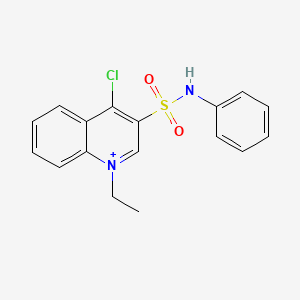
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)
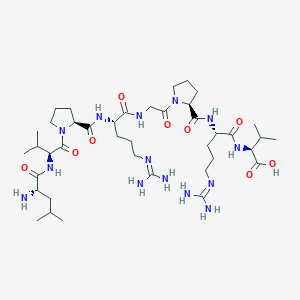
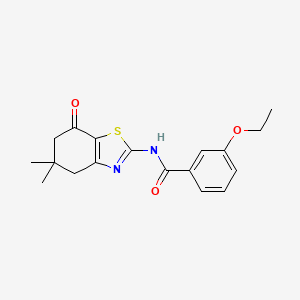
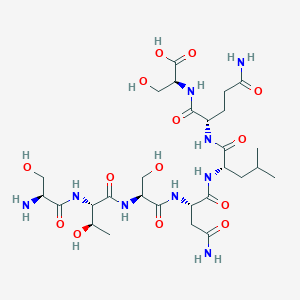
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
